molecular formula C8H15NO2 B6210386 1-[(2R)-2-hydroxypropyl]piperidin-2-one CAS No. 1568063-87-5

1-[(2R)-2-hydroxypropyl]piperidin-2-one

Cat. No.: B6210386
CAS No.: 1568063-87-5
M. Wt: 157.2
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Description

1-[(2R)-2-hydroxypropyl]piperidin-2-one (CAS 1568063-87-5) is a chiral piperidin-2-one derivative with a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.2102 g/mol . Its structure features a piperidin-2-one core substituted with a (2R)-2-hydroxypropyl group at the nitrogen atom. The stereochemistry of the hydroxypropyl group (R-configuration) may influence its physicochemical properties and biological interactions, as seen in related compounds .

Properties

CAS No.

1568063-87-5

Molecular Formula

C8H15NO2

Molecular Weight

157.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2R)-2-hydroxypropyl]piperidin-2-one can be synthesized through several methods. One common approach involves the alkylation of piperidin-2-one with ®-2-hydroxypropyl halides under basic conditions. The reaction typically employs a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the piperidinone, followed by the addition of the halide .

Industrial Production Methods: Industrial production of this compound often utilizes continuous flow reactors to ensure high yield and purity. The process involves the same alkylation reaction but is optimized for large-scale production by controlling temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-[(2R)-2-hydroxypropyl]piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(2R)-2-hydroxypropyl]piperidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex piperidine derivatives.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-[(2R)-2-hydroxypropyl]piperidin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The hydroxypropyl group enhances its binding affinity and specificity towards certain biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 1-[(2R)-2-hydroxypropyl]piperidin-2-one, focusing on molecular features, synthesis, and functional differences.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Yield Notable Properties/Applications
1-[(2R)-2-hydroxypropyl]piperidin-2-one (Target) C₈H₁₅NO₂ 157.21 Chiral (2R)-hydroxypropyl substituent; piperidin-2-one core. Not reported Commercial availability; stereochemistry may impact bioactivity.
8c: 8-[4-(Dithiolan-3-yl)butanoylamino]-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]octanamide C₂₃H₄₃N₃O₄S₂ 435.24 Piperidin-2-one with dithiolane and hydroxymethylpropyl groups. 41% Dual stereoisomers; characterized by IR, NMR, and MS. Potential for redox-active applications.
Compound 2: N-[(1R,2R)-1-[[bis(4-Methoxyphenyl)phenylmethoxy]methyl]-2-hydroxypropyl]-5-(dithiolan-3-yl)pentanamide C₄₃H₅₂N₂O₆S₂ 869.46 Bulky DMT-protected hydroxypropyl group; dithiolane moiety. 62% High molecular weight; used in protected intermediate synthesis.
1-(2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione (16) C₇H₁₀N₂O₃ 170.17 Pyrimidine-2,4-dione core with hydroxypropyl substituent. 11% (monoalkylated) Lower yield under thermal conditions; patent-listed but poorly characterized.
1-Methyl-4-(methylamino)piperidin-2-one (R1-13) C₇H₁₄N₂O 142.20 Piperidin-2-one with methyl and methylamino groups at positions 1 and 3. Not reported Dual epigenetic inhibitor activity (G9a/DNMT1); substituent position drives selectivity.
(R)-1-(4-(2-hydroxypropyl)piperazin-1-yl)ethan-1-one C₉H₁₈N₂O₂ 186.25 Piperazine core with (2R)-hydroxypropyl and acetyl groups. Not reported Microwave-assisted synthesis; potential for kinase modulation.
1-(4-Iodophenyl)-piperidin-2-one C₁₁H₁₂INO 301.12 Aryl-substituted piperidin-2-one with iodophenyl group. Not reported High boiling point (446°C predicted); used in pharmaceutical intermediates (e.g., apixaban synthesis).

Key Observations:

Structural Diversity: The target compound’s piperidin-2-one core is shared with analogs like R1-13 and 1-(4-iodophenyl)-piperidin-2-one. However, substituents vary widely, including dithiolanes (8c, Compound 2), pyrimidine-diones (16), and aryl groups (14), which alter solubility, reactivity, and bioactivity .

Synthesis and Yields: Compound 2 (62% yield) and 8c (41%) from demonstrate higher synthetic efficiency compared to the monoalkylated pyrimidine-dione 16 (11%), suggesting that steric hindrance or reaction pathways differ significantly between piperidin-2-one and pyrimidine-dione systems .

Biological Relevance: Substituent position (e.g., R1 vs. R3 in ) directly impacts epigenetic inhibition profiles. The target compound’s hydroxypropyl group may similarly modulate activity, though specific data are unavailable .

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